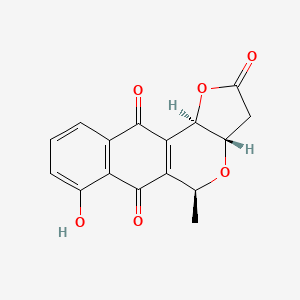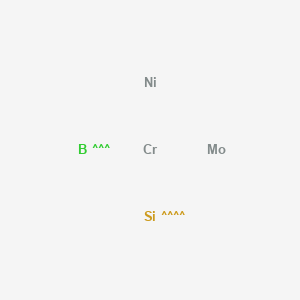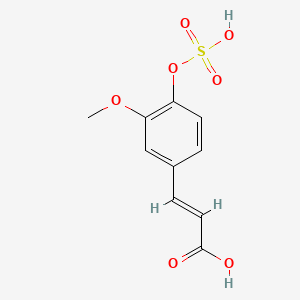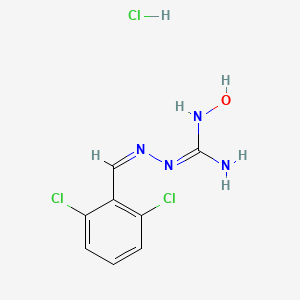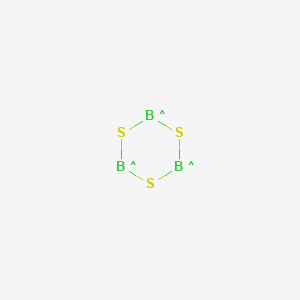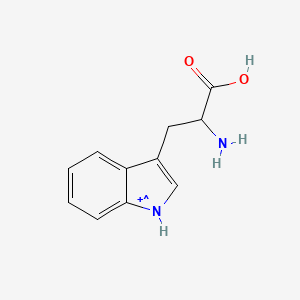
Tryptophan cation radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptophanyl radical cation is an alpha-amino-acid radical cation. It derives from a tryptophan. It is a conjugate acid of a tryptophanyl radical.
Wissenschaftliche Forschungsanwendungen
Resonance Raman Analysis and Electron Transfer
Tryptophan cation radicals play a crucial role in electron transfer (ET) reactions within proteins. The resonance Raman spectra of tryptophan cation radicals, obtained by mixing tryptophan model compounds with strong oxidants, help in understanding ET mechanisms in proteins (Shafaat & Kim, 2014).
Role in Radical S-Adenosyl-L-Methionine Enzymes
Tryptophan lyase (NosL), a radical S-adenosyl-l-methionine (SAM) enzyme, utilizes tryptophan in radical-mediated transformations. This demonstrates the versatility of the tryptophan radical in different chemical reactions (Bhandari, Fedoseyenko & Begley, 2016).
Gas-Phase Ion Chemistry
Investigations into the hydrogen atom transfer in radical cations of tryptophan-containing peptides have provided insights into the behavior of these radicals in gas-phase conditions. This research aids in understanding the chemical nature and reactivity of tryptophan radical cations (Piatkivskyi et al., 2018).
Synthesis of Pyrroloindolines
The photocatalytic generation of indole radical cations, inspired by the oxidation of tryptophan in enzymatic systems, has led to the development of methods for synthesizing pyrroloindolines with high levels of enantioselectivity (Gentry et al., 2018).
Cation-π Interactions in Biological Systems
The interaction between tryptophan radicals and amines, leading to visible absorbance and fluorescence, opens new avenues for probing cation-π interactions in biological systems, including proteins and their ligands (Juszczak & Eisenberg, 2017).
Radical Transfer in Ribonucleotide Reductase
The tryptophan 48 cation radical in the R2 subunit of ribonucleotide reductase highlights the role of tryptophan radicals in radical transfer during nucleotide reduction, a key process in DNA replication and repair (Saleh & Bollinger, 2006).
Probing Tryptophan Radical Environments
Resonance Raman spectroscopy, combined with vibrational analysis, has been used to probe the environment, conformation, hydrogen bonding, and protonation state of tryptophan radicals within proteins (Shafaat, Leigh, Tauber & Kim, 2009).
Eigenschaften
Produktname |
Tryptophan cation radical |
|---|---|
Molekularformel |
C11H12N2O2+ |
Molekulargewicht |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1 |
InChI-Schlüssel |
HVGYHDAURCWJGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
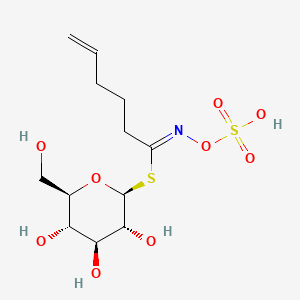
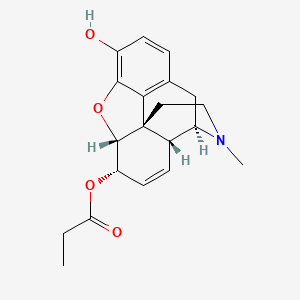
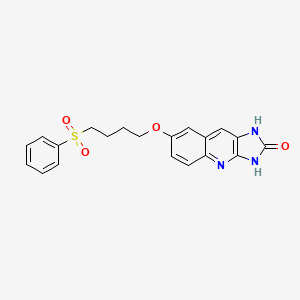
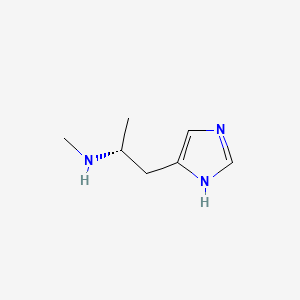
![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
